KDM5-C70

Description

The KDM5 Histone Demethylase Family in Chromatin Biology

The KDM5 family, also known as the Jumonji AT-Rich Interactive Domain 1 (JARID1) family, comprises a group of histone demethylases crucial for regulating the epigenetic landscape. nih.govnih.gov These enzymes are highly conserved across species and play important roles in development, cell fate determination, and disease. nih.govresearchgate.netoncotarget.com

Role of Histone H3 Lysine 4 Methylation (H3K4me2/me3) in Gene Regulation

Histone H3 lysine 4 methylation (H3K4me) is a key epigenetic mark associated with transcriptional regulation. Specifically, trimethylation (H3K4me3) is predominantly found at the promoters of actively transcribed genes and is generally considered an activating mark. mdpi.compatsnap.comnih.gov Dimethylation (H3K4me2) is also linked to both gene repression and transcription, depending on the context. oncotarget.com The dynamic regulation of H3K4 methylation states is essential for precise control of gene expression.

Overview of Jumonji AT-Rich Interactive Domain 1 (JARID1) Demethylases

The JARID1 family of proteins (KDM5A, KDM5B, KDM5C, and KDM5D in humans) are Jumonji C (JmjC) domain-containing histone demethylases. mdpi.combiologists.com They are primarily responsible for removing di- and tri-methyl groups from H3K4 (H3K4me2 and H3K4me3). mdpi.combiologists.com While traditionally viewed as transcriptional repressors due to their ability to remove activating H3K4 methylation marks, JARID1 proteins can also function as transcriptional activators in certain contexts, sometimes in a demethylase-independent manner. mdpi.combiologists.comoup.com Their diverse functions are contingent on the specific protein isoform and cellular context. nih.gov JARID1 proteins contain several conserved domains, including an ARID domain for DNA binding, a JmjC domain for catalytic activity, a JmjN domain, a C5HC2 zinc finger motif, and PHD domains involved in histone binding. nih.gov

KDM5-C70 as a Research Probe in Epigenetic Studies

Small molecule inhibitors targeting histone demethylases are valuable tools for dissecting the roles of these enzymes in biological processes and exploring their therapeutic potential. patsnap.comcaymanchem.com this compound is one such compound that has been developed and utilized as a research probe to study the functions of the KDM5 family of histone demethylases. researchgate.netevitachem.com

Development as a Cell-Permeable Derivative of KDM5-C49

This compound was developed as an ethyl ester derivative of KDM5-C49 (also known as KDOAM-20). ncats.ioxcessbio.commedchemexpress.comapexbt.com KDM5-C49 is a potent and selective inhibitor of JARID1 histone demethylases, with inhibitory activity against KDM5A, KDM5B, and KDM5C in the nanomolar range in enzymatic assays. medchemexpress.comxcessbio.comabmole.commedchemexpress.com However, the highly polar carboxylate group of KDM5-C49 limits its ability to cross cell membranes, restricting its utility in cellular and in vivo studies. ncats.ioxcessbio.comxcessbio.com To overcome this limitation, this compound was designed as a prodrug, where the carboxylate group of KDM5-C49 is masked by an ethyl ester. ncats.ioxcessbio.comxcessbio.com This modification enhances its cellular permeability, allowing it to enter cells where it is subsequently hydrolyzed by intracellular esterases back to the active form, KDM5-C49. ncats.ionih.gov

Significance in Modulating Histone Demethylase Activity for Therapeutic Exploration

This compound serves as a valuable tool for inhibiting pan-KDM5 activity in cellular contexts. medchemexpress.comapexbt.com By blocking the catalytic activity of KDM5 enzymes, this compound prevents the removal of methyl groups from H3K4, leading to increased levels of H3K4me2 and H3K4me3. researchgate.netxcessbio.commedchemexpress.combiorxiv.org This modulation of histone methylation can impact the expression of genes regulated by KDM5 proteins.

Research using this compound has provided insights into the biological roles of KDM5 demethylases. For instance, studies have shown that this compound treatment can induce astrocyte differentiation in rat neural stem cells by increasing H3K4me3 levels at the promoter regions of genes like glial fibrillary acidic protein (Gfap). researchgate.netnih.gov This process involves the activation of signaling pathways such as JAK-STAT3. researchgate.netnih.gov Further metabolomic and lipidomic analyses have revealed that this compound promotes astrocytogenesis through epigenetic changes linked to the attenuation of phosphatidylethanolamine (PE) biosynthesis pathways. nih.govresearchgate.netresearchgate.netnih.gov

This compound has also demonstrated antiproliferative effects in various cancer cell lines, including myeloma and breast cancer cells, which correlates with a genome-wide elevation of H3K4me3 levels. ncats.ioxcessbio.commedchemexpress.com Inhibition of KDM5 by this compound has been shown to affect the expression of genes involved in various pathways, including the interferon response pathway. nih.gov In induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), KDM5 inhibition by this compound promoted maturation by upregulating genes involved in fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization, associated with increased H3K4me3 at the promoters of these genes. biorxiv.orgoup.com

While this compound has proven useful as a research tool, its cellular potency has been noted as weak compared to the desired characteristics of high-quality chemical probes, suggesting potential for further optimization of this scaffold for therapeutic exploration. ncats.io Nevertheless, studies utilizing this compound highlight the potential of targeting KDM5 activity for modulating cell fate, influencing metabolic pathways, and exploring therapeutic strategies in various diseases. researchgate.netnih.govresearchgate.netnih.gov

Data Tables:

The following data, extracted from the search results, can be presented in interactive tables:

Table 1: Inhibitory Activity of KDM5-C49

| Target Enzyme | IC50 (nM) |

| KDM5A | 40 medchemexpress.comxcessbio.comabmole.commedchemexpress.com |

| KDM5B | 160 medchemexpress.comxcessbio.comabmole.commedchemexpress.com |

| KDM5C | 100 medchemexpress.comxcessbio.comabmole.commedchemexpress.com |

| KDM4C | 2400 caymanchem.com |

Note: KDM5-C49 shows >100-fold selectivity over KDM4 and KDM6 etc. xcessbio.com

Table 2: Effect of this compound on H3K4me3 Levels in U2OS Cells

| Inhibitor | Concentration | Effect on H3K4 Demethylation |

| This compound | <1 µM | Inhibits H3K4 demethylation ncats.io |

Table 3: Effect of this compound on H3K4me3 Levels in iPSC-CMs

| Treatment | Concentration | Fold Increase in H3K4me3 (compared to DMSO) |

| This compound | 0.5 µM | 9.9 ± 1.6 biorxiv.orgoup.com |

| This compound | Highest Dose | 11.93 ± 1.6 biorxiv.orgoup.com |

Table 4: Differential Gene Expression in iPSC-CMs Treated with this compound

| Comparison | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |

| This compound vs. Both Controls (Untreated and DMSO) | 2372 oup.com | 1050 oup.com | 1322 oup.com |

| This compound vs. Untreated Control | 2415 oup.com | - | - |

| This compound vs. DMSO-treated Control | 2427 oup.com | - | - |

Note: DEGs defined at q < 0.01 and 1.5-fold change. oup.com

Properties

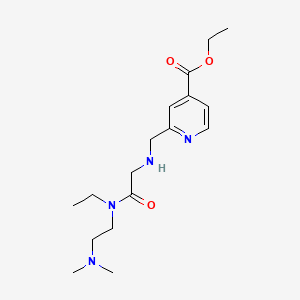

IUPAC Name |

ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCILOMUUNVPIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596348-32-1 |

Source

|

| Record name | KDM5-C70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KDM5-C70 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Kdm5-c70 Action

Enzymatic Inhibition Profile

KDM5-C70 exerts its effects by directly inhibiting the enzymatic activity of KDM5 histone demethylases. This inhibition is characterized by its pan-KDM5 activity, its selectivity profile compared to other histone demethylase families, and its interaction with the catalytic site, including competition with endogenous cofactors.

Pan-KDM5 Histone Demethylase Inhibition

This compound is recognized as a pan-KDM5 inhibitor, meaning it targets multiple members of the KDM5 family. The KDM5 family comprises four members: KDM5A (JARID1A/RBP2), KDM5B (JARID1B/PLU1), KDM5C (JARID1C/SMCX), and KDM5D (JARID1D/SMCY) nih.govashpublications.orgbiorxiv.org. These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases that primarily catalyze the removal of methyl groups from H3K4me3 and H3K4me2 nih.govashpublications.org.

This compound is an ethyl ester derivative of KDM5-C49, designed to improve cell permeability medchemexpress.comncats.ioosti.gov. KDM5-C49 has been shown to inhibit KDM5A, KDM5B, and KDM5C with similar potencies, exhibiting IC50 values in the nanomolar range in enzymatic assays osti.govacs.org. This compound, as the cell-permeable form, is hydrolyzed within the cell to generate the active KDM5-C49 compound osti.gov. Studies have demonstrated that this compound treatment leads to increased global levels of H3K4me3, consistent with the inhibition of KDM5 demethylase activity medchemexpress.comncats.iobioscience.co.ukox.ac.uk.

Selectivity Spectrum Against Other Histone Demethylase Families (e.g., KDM4, KDM6, KDM3, KDM2)

While this compound is a pan-KDM5 inhibitor, its selectivity profile against other families of histone demethylases is a crucial aspect of its mechanism. The KDM5 family belongs to the larger Jumonji C (JmjC)-domain-containing histone demethylase superfamily, which also includes families like KDM2, KDM3, KDM4, KDM6, and KDM7 acs.orgselleckchem.com. These families target different lysine residues and methylation states on histones.

Research indicates that KDM5-C49, the active form of this compound, shows selectivity for the KDM5 family over other families such as KDM6 and KDM4 osti.gov. Specifically, KDM5-C49 displayed significantly greater inhibitory activity against the KDM5 family compared to KDM6A and KDM6B osti.govacs.orgox.ac.uk. While some general inhibitors like IOX1 show broad activity across families like KDM3, KDM4, and KDM6, KDM5-C49 and this compound are noted for their more selective inhibition of KDM5 enzymes acs.org. For instance, KDM5-C49 demonstrated 25-100-fold selectivity between KDM5B and KDM6B ox.ac.uk. Another specific KDM5 inhibitor, CPI-455, which also elevates H3K4me3 levels, shows over 200-fold selectivity for KDM5 relative to KDM2, KDM3, KDM4, KDM6, and KDM7 enzymes selleckchem.com. This suggests that this compound, through its conversion to KDM5-C49, also possesses a favorable selectivity profile for the KDM5 family.

Catalytic Site Interaction and Cofactor Competition (e.g., α-ketoglutarate)

KDM5 enzymes, like other JmjC-domain-containing demethylases, require Fe(II) and α-ketoglutarate (α-KG) as cofactors for their catalytic activity nih.govashpublications.orgresearchgate.net. The demethylation reaction involves the oxidative decarboxylation of α-KG, which facilitates the hydroxylation of the methyl group on the histone lysine, leading to its removal researchgate.net.

This compound, through its active form KDM5-C49, is known or predicted to compete with the cofactor α-ketoglutarate for binding to the active site of KDM5 enzymes nih.govoup.combiorxiv.orgresearchgate.nettmc.edu. By occupying the α-KG binding site, KDM5-C49 prevents the enzyme from carrying out its demethylation function researchgate.net. This competitive inhibition mechanism is a common strategy employed by many JmjC demethylase inhibitors rsc.org. Structural analysis of KDM5B in complex with inhibitors, including analogues of KDM5-C49, has provided insights into the details and plasticity of the cofactor binding site and how inhibitors exploit this site ox.ac.ukresearchgate.net. The interaction involves specific residues within the catalytic pocket that coordinate the Fe(II) ion and bind to α-KG or the competing inhibitor molecule researchgate.net.

Impact on Global Histone Methylation Landscapes

The primary consequence of this compound's enzymatic inhibition is a significant alteration in the global histone methylation landscape, specifically impacting the methylation status of lysine 4 on histone H3.

Induction of H3K4me3 Levels

A consistent finding across numerous studies is that this compound treatment leads to a notable increase in global H3K4me3 levels nih.govmedchemexpress.comncats.ioosti.govbioscience.co.ukox.ac.ukselleckchem.comresearchgate.netresearchgate.nettmc.edursc.orgnih.govbiorxiv.orgresearchhub.comfluoroprobe.comnih.govoup.combiorxiv.org. Since KDM5 enzymes are the primary demethylases responsible for removing methyl groups from H3K4me3 and H3K4me2, their inhibition by this compound results in the accumulation of these marks ashpublications.orgbiorxiv.org.

This induction of H3K4me3 has been observed in various cell types, including MCF7 breast cancer cells, MM.1S myeloma cells, iPSC-derived cardiomyocytes, and rat neural stem cells nih.govmedchemexpress.comncats.ioosti.govox.ac.ukoup.combiorxiv.orgtmc.edubiorxiv.orgresearchhub.comnih.govoup.com. The increase in H3K4me3 levels is often dose-dependent biorxiv.orgresearchhub.com. For example, treatment of iPSC-CMs with increasing concentrations of this compound showed a dose-dependent increase in H3K4me3 levels, with a 9.9±1.6-fold increase observed at 0.5 µM compared to control biorxiv.org.

Genome-wide profiling studies, such as ChIP-seq and CUT&RUN assays, have confirmed that KDM5 inhibition by this compound leads to enriched H3K4me3 peaks, particularly at promoter regions of genes ashpublications.orgoup.combiorxiv.orgtmc.eduresearchhub.comnih.gov. This accumulation of H3K4me3 at promoters is often associated with changes in gene expression oup.combiorxiv.orgtmc.eduresearchhub.comnih.gov.

Data from studies investigating the effect of this compound on H3K4me3 levels in iPSC-CMs demonstrate a clear dose-dependent response:

| This compound Concentration (µM) | Fold Increase in H3K4me3 (relative to DMSO) |

| 0.1 | Not specified as optimal, but contributes to trend |

| 0.5 | 9.9 ± 1.6 biorxiv.org |

| 2 | Contributes to dose-dependent increase |

| 10 | 11.93 ± 1.6 biorxiv.org |

This table illustrates the significant induction of H3K4me3 levels upon this compound treatment.

Specificity Towards H3K4me3 Over Other Methylation States

While KDM5 enzymes primarily target H3K4me3 and H3K4me2, it is important to consider the specificity of this compound's impact on H3K4 methylation states and its effect on other histone methylation marks. Studies have shown that this compound treatment predominantly increases H3K4me3 levels ncats.iobioscience.co.ukox.ac.ukselleckchem.comresearchhub.comfluoroprobe.comnih.gov.

In some cases, a modest decrease in H3K4me1/me2 levels has also been observed upon KDM5 inhibition, which is consistent with blocking the demethylation cascade from H3K4me3 to lower methylation states ashpublications.orgbiorxiv.orgbiorxiv.org. However, the most dramatic and consistent effect is the increase in H3K4me3 ashpublications.orgbiorxiv.org.

Crucially, research indicates that this compound and KDM5 inhibition generally have little to no significant impact on methylation marks regulated by other histone demethylase families. For instance, studies have shown minimal changes in H3K27me3 (regulated by KDM6 family) and H3K9me3/H3K36me3 (regulated by KDM4 family) upon this compound treatment osti.govbiorxiv.org. This selectivity in altering histone methylation marks underscores this compound's specific targeting of the KDM5 family.

Data from studies examining the effect of KDM5 inhibition on various histone methylation marks highlight this specificity:

| Histone Methylation Mark | Effect of this compound Treatment | Relevant KDM Family |

| H3K4me3 | Significantly Increased nih.govbiorxiv.orgmedchemexpress.comncats.ioosti.govbioscience.co.ukox.ac.ukselleckchem.combiorxiv.orgtmc.edubiorxiv.orgresearchhub.comnih.govoup.combiorxiv.org | KDM5 nih.govashpublications.org |

| H3K4me2 | Modest or minimal change, sometimes decreased ashpublications.orgbiorxiv.orgbiorxiv.org | KDM5 nih.govashpublications.org |

| H3K4me1 | Modest or minimal change, sometimes decreased ashpublications.orgbiorxiv.org | KDM5, LSD1 ashpublications.orgbiorxiv.org |

| H3K27me3 | Little to no significant change osti.govbiorxiv.org | KDM6 osti.govrsc.org |

| H3K9me3 | Little to no significant change osti.govbiorxiv.org | KDM4 osti.gov |

| H3K36me3 | Little to no significant change osti.gov | KDM4 osti.gov |

This table illustrates the targeted effect of this compound on H3K4 methylation, particularly H3K4me3, while largely sparing methylation states regulated by other demethylase families.

Downstream Molecular Consequences

Inhibition of KDM5 activity by this compound leads to a cascade of downstream molecular events that impact cellular function and fate. These consequences are primarily mediated through altered histone methylation patterns, subsequently affecting gene transcription and key protein activities.

Gene Expression Reprogramming

Treatment with this compound has been shown to induce significant changes in gene expression profiles across various cell types. In induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound treatment resulted in the differential expression of a substantial number of genes, with 2372 genes being affected fluoroprobe.comnih.gov. This reprogramming included the upregulation of gene programs associated with fatty acid oxidation (FAO), oxidative phosphorylation (OXPHOS), and myogenesis, leading to a gene expression pattern that resembles that of mature cardiomyocytes fluoroprobe.comnih.gov. Similarly, in rat neural stem cells (NSCs), this compound treatment activated the expression of the glial fibrillary acidic protein (Gfap) gene, promoting astrocytogenesis.

Beyond developmental contexts, KDM5 inhibition by this compound can influence the transcriptome in other cell types. Studies in adipocytes indicate that KDM5 activity regulates genes linked to cell cycle control and mitochondrial function, and inhibition with C70 affects the expression of adipogenesis markers such as Dlk1 and Ucp1. Furthermore, this compound has been observed to decrease cell-to-cell transcriptomic heterogeneity in certain luminal ER+ breast cancer cell lines. The compound can also impact the expression of specific enzymes involved in phospholipid biosynthesis, as seen in NSCs where this compound treatment significantly reduced the mRNA levels of Pcyt2 and Selenoi.

Chromatin Remodeling and Promoter H3K4me3 Enrichment

A primary consequence of this compound's action as a pan-KDM5 inhibitor is the prevention of demethylation of H3K4, leading to altered chromatin states fluoroprobe.com. Treatment with this compound results in a genome-wide elevation or increase in H3K4me3 levels fluoroprobe.comwikipedia.org. This increase is particularly notable around transcription start sites (TSS) wikipedia.org.

Genome-wide profiling techniques, such as CUT&RUN and ChIP-seq, have demonstrated that this compound treatment leads to the enrichment of H3K4me3 peaks at the promoter regions of genes that are transcriptionally upregulated fluoroprobe.comnih.gov. This includes genes involved in FAO, OXPHOS, and sarcomere protein organization in iPSC-CMs fluoroprobe.comnih.gov. In NSCs, this compound treatment specifically increased H3K4me3 levels in the promoter region of the Gfap gene, correlating with its activation.

Beyond peak height, this compound treatment can also globally increase the broadness of promoter H3K4me3 peaks over time. This increase in H3K4me3 broadness may have implications for transcriptional elongation. Research suggests that the increase in H3K4me3 broadness at specific loci is directly linked to decreased KDM5B activity.

Investigating Kdm5-c70 in Disease Models and Biological Processes

Oncology Research Applications

Research into KDM5-C70 has explored its potential in oncology due to the implicated roles of KDM5 family members in various cancers. mdpi.comnih.gov KDM5 proteins are recognized as cancer-associated epigenetic regulators, and their dysregulation has been linked to tumorigenesis, metastasis, and drug resistance. mdpi.comnih.govnih.gov

Antiproliferative Effects in Malignant Cell Lines

This compound has demonstrated antiproliferative effects across a range of malignant cell lines, suggesting its potential as a therapeutic agent or research tool in cancer studies. medchemexpress.comxcessbio.comncats.io This effect is often linked to its ability to inhibit KDM5 activity and subsequently alter H3K4 methylation levels. medchemexpress.comxcessbio.com

This compound exhibits antiproliferative effects in myeloma cells, including the MM.1S cell line. medchemexpress.comxcessbio.comncats.ionih.gov Treatment with this compound leads to a genome-wide elevation of H3K4me3 levels in these cells. medchemexpress.comxcessbio.com Studies using MM.1S myeloma cells treated with this compound at concentrations between 10-9 and 10-5 M for 7 days showed antiproliferative effects at elevated concentrations, with an estimated 50% reduction of viability/proliferation at approximately 20 μM. medchemexpress.com this compound treatment has also been shown to decrease the phosphorylation level of retinoblastoma protein (Rb), indicating an impairment of cell cycle progression. medchemexpress.com While this compound shows activity, other KDM5 inhibitors like JQKD82 have demonstrated better inhibition of MM.1S cell growth, potentially due to increased intracellular compound concentrations and H3K4me3 levels. nih.gov

This compound suppresses the proliferation of human breast adenocarcinoma cell lines, such as MCF7. xcessbio.comncats.ionih.govosti.govnih.gov It has been reported to suppress MCF7 cell proliferation with an IC50 of less than 1 μM. ncats.io Treatment of MCF7 and MDA-MB-231 breast cancer cells with this compound significantly increased global levels of H3K4me3. xcessbio.comosti.gov At a concentration of 5 μM, this compound inhibited the growth of MCF7 cells by 85% in colony formation assays. osti.gov Similar inhibition rates were observed for other breast cancer cell lines, with BT474 cells showing 97% inhibition and ZR-75-1 cells showing 70% inhibition at 5 μM this compound. osti.gov

Interactive Data Table: Antiproliferative Effects of this compound in Breast Cancer Cell Lines (5 μM this compound)

| Cell Line | Growth Inhibition (%) |

| MCF7 | 85 |

| BT474 | 97 |

| ZR-75-1 | 70 |

This compound has also been shown to reduce transcriptional heterogeneity in multiple breast cancer cell lines. nih.govnih.gov Furthermore, combining this compound with the ERα antagonist fluvastatin had a synergistic inhibitory effect on the proliferation of MCF-7, T47D, and BT474 cells. nih.gov KDM5 inhibition, including with this compound, augmented the sensitivity of endocrine-resistant luminal breast cancer cells to fulvestrant. nih.govnih.gov

This compound has shown activity in osteosarcoma cell lines. ncats.io It has an IC50 of less than 1 μM for inhibiting the demethylation of H3K4 in the U2OS human osteosarcoma cell line. ncats.io

KDM5 inhibition, including with this compound, has shown antiproliferative and cytotoxic activity in lymphoma cell lines, particularly those with mutations in KMT2D. biorxiv.orgresearchgate.netnih.govbiorxiv.orgashpublications.org this compound, along with other KDM5 inhibitors, increased H3K4me3 levels in lymphoma cell lines. biorxiv.org While less potent than some other KDM5 inhibitors like KDM5-inh1, this compound reduced proliferation in cell lines highly sensitive to KDM5-inh1, such as SU-DHL-6 and OCI-LY-18. biorxiv.orgnih.govashpublications.org Sensitivity to KDM5 inhibition appears to be dependent on the presence of KMT2D mutations, suggesting KDM5 inhibition as a potential targeted therapy for KMT2D mutant germinal center lymphomas. biorxiv.orgresearchgate.netnih.govbiorxiv.orgashpublications.org KDM5 inhibition in these cells can lead to diminished B-cell signaling and altered expression of BCL2 family members. researchgate.netbiorxiv.orgashpublications.org

In the context of isocitrate dehydrogenase (IDH)-mutant cancers, such as glioblastoma and acute myeloid leukemia (AML), the oncometabolite (R)-2-hydroxyglutarate ((R)-2HG), produced by mutant IDH enzymes, inhibits KDM5 histone lysine demethylases. researcher.lifenih.govresearchgate.netresearchgate.netnih.gov This inhibition of KDM5 by (R)-2HG is believed to contribute to cellular transformation in these IDH-mutant cancers. researcher.lifenih.govresearchgate.netnih.gov While KDM5 inhibition plays a role in the biology of IDH-mutant glioblastoma and AML, KDM5-specific inhibitors like this compound were found to be ineffective on IDH1-mutant cells in some studies, suggesting that targeting KDM5 alone might not be sufficient in this context, or that other factors are involved. biorxiv.orgbiorxiv.org However, other research indicates that this compound treatment is sufficient to induce soft agar colony formation in an in vitro glial transformation assay, recapitulating the phenotype induced by mutant IDH expression. nih.gov This suggests that KDM5 inhibition phenocopies mutant IDH expression in certain transformation models. nih.gov

Lymphoma Cell Sensitivity (e.g., KMT2D Mutant Lymphomas)

Influence on Tumorigenesis Pathways (e.g., MYC-driven, Notch signaling)

KDM5 family members, including KDM5A and KDM5B, have been implicated in tumorigenesis, and this compound has been used to investigate their roles in cancer pathways. KDM5A has been shown to interact with MYC and cooperatively activate MYC target genes, suggesting that KDM5A promotes MYC-driven tumorigenesis. nih.gov Studies indicate that KDM5A depletion and treatment with selective KDM5 inhibitors, such as this compound, can reduce the expression of MYC target genes. nih.gov This occurs concomitantly with increased H3K4me3 and reduced phosphorylation of RNA polymerase II at MYC target gene loci, supporting a model where KDM5A facilitates MYC-driven transcription by transiently removing H3K4me3. nih.gov

Furthermore, KDM5A has been shown to interact with RBP-J and inhibit the expression of Notch target genes by demethylating H3K4me3. nih.gov In the context of small cell lung cancer (SCLC), KDM5A represses Notch signaling, which helps sustain neuroendocrine differentiation and promote tumorigenesis. mdpi.com Concomitant inhibition of KDM5A with this compound and LSD1 with ORY-1001 has demonstrated synergistic effects in repressing ASCL1 and suppressing the proliferation of SCLC cell lines. mdpi.com

Role in Drug Resistance Mechanisms (e.g., Fulvestrant Resistance)

KDM5 proteins have been implicated in drug resistance in various cancers. KDM5A expression, for instance, is associated with resistance to targeted anti-cancer therapies in lung and breast cancer. oncotarget.com Studies using KDM5 inhibitors, including this compound, have explored their potential to overcome drug resistance.

In estrogen receptor-positive (ER+) breast cancer, inhibition of KDM5 has been shown to increase cellular sensitivity to fulvestrant in several cell lines, although not in all tested lines. nih.gov This suggests that KDM5 inhibition can modulate sensitivity to endocrine therapies in both hormone-sensitive and endocrine-resistant cells. nih.gov Analysis of gene expression changes after KDM5 inhibition with C70 in luminal ER+ cells demonstrated enrichment for proliferation and survival-related pathways, which may contribute to enhanced responsiveness to fulvestrant. nih.gov While resistance to fulvestrant can involve the selection for a distinct cell population, resistance to C70 inhibitor treatment appears to be linked to changes in the epigenetic state, such as the upregulation of H3K27me3. nih.gov

Research also indicates that KDM5C may play a role in endocrine therapy resistance in breast cancer, with overexpression potentially increasing cell proliferation and tumorigenesis by modulating H3K4 methylation. nih.gov KDM5 inhibitors have been investigated in combination with other therapies to overcome resistance, including combinations with alpelisib and capivasertib in fulvestrant-resistant ER+ breast cancer cells. googleapis.com

Stem Cell Biology and Differentiation Studies

This compound has been a valuable tool in studying the role of KDM5 enzymes in stem cell biology and differentiation processes.

Induction of Astrocytogenesis in Neural Stem Cells (NSCs)

KDM5 inhibition by this compound has been shown to induce astrocytogenesis in rat neural stem cells (NSCs). nih.govsciprofiles.comnih.gov This highlights the importance of modulating histone methylation in determining cell fate. This compound treatment activates the glial fibrillary acidic protein (Gfap) gene by increasing the trimethylation of histone H3 lysine 4 in its promoter regions. nih.gov This leads to the subsequent induction of astrocytic differentiation in NSCs. nih.gov

Furthermore, this compound treatment of NSCs activates Janus kinase-signal transducer and activator of transcription (JAK-STAT3) signaling and increases the mRNA expression of transforming growth factor-beta 1 (Tgf-β1). nih.gov Integrative metabolomic and lipidomic analyses have revealed that this compound promotes astrocytogenesis through epigenetic changes linked to the attenuation of phosphatidylethanolamine (PE) biosynthesis pathways. sciprofiles.comnih.govresearchgate.net The reduced expression of transcripts related to PE underscores the significance of the PE pathway in influencing cell fate decisions. sciprofiles.comnih.govresearchgate.net

Enhancement of Cardiomyocyte Maturation (iPSC-CMs)

Inhibition of KDM5 by this compound has been shown to enhance the maturation of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). researchgate.netoup.comresearchgate.netoup.comnih.govtmc.edu KDM5 proteins are persistently expressed in iPSC-CMs, consistent with their immature state, and are downregulated in postnatal and adult cardiomyocytes. researchgate.netresearchgate.netoup.comnih.gov

Treatment with this compound, a pan-KDM5 inhibitor, induces differential expression of a significant number of genes, including the upregulation of genes involved in fatty acid oxidation (FAO), oxidative phosphorylation (OXPHOS), and myogenesis in iPSC-CMs. researchgate.netresearchgate.netoup.comnih.govtmc.edu Genome-wide profiling has shown enriched H3K4me3 peaks at the promoter regions of genes encoding FAO, OXPHOS, and sarcomere proteins upon KDM5 inhibition. researchgate.nettmc.edu This is consistent with the observed increase in the expression of multiple sarcomere proteins and enhanced myofibrillar organization. researchgate.nettmc.edu KDM5 inhibition also increases H3K4me3 deposits at the promoter of the ESRRA gene, leading to increased ESRRA RNA and protein levels, which in turn can enhance the expression of a subset of maturation-related genes. researchgate.netoup.comnih.govtmc.edu These molecular changes translate to functional improvements, including increased oxygen consumption rate and contractility in iPSC-CMs. researchgate.netoup.comnih.govtmc.edu

Regulation of Adipogenesis (White and Brown Preadipocytes)

KDM5 activity, modulated by inhibitors like C70, plays a role in the regulation of adipogenesis in both white and brown preadipocytes. nih.govresearchgate.net KDM5A and KDM5C proteins are present in preadipocytes but are significantly reduced in mature adipocytes. nih.govresearchgate.net

Studies using this compound have demonstrated that KDM5 activity is required during the early stages of white and brown preadipocyte differentiation for the establishment of specific gene expression programs. nih.govresearchgate.net In white adipogenesis, KDM5 activity modulates H3K4 histone methylation at the Dlk1 gene promoter, repressing its expression and promoting the progression from preadipocytes to mature adipocytes. researchgate.net In brown adipogenesis, KDM5 activity influences H3K4 methylation and the expression of Ucp1, a gene crucial for thermogenesis. researchgate.net Transcriptome analysis has revealed that KDM5 activity regulates genes associated with cell cycle regulation and mitochondrial function in preadipocytes. nih.govresearchgate.net KDM5 inhibition can impair mitotic clonal expansion in 3T3-L1 preadipocytes. nih.gov Genetic knockdown studies suggest that KDM5C is likely the KDM5 family member responsible for regulating white and brown preadipocyte programming. researchgate.net

Immunological Responses

Research has indicated that KDM5 histone demethylases can repress immune responses, and this compound has been used to investigate this role. KDM5B and KDM5C have been shown to epigenetically suppress the expression of STING (stimulator of interferon genes), a key component of the innate immune defense pathway that senses cytosolic DNA. researchgate.netnih.gov

Inhibition or depletion of KDM5B and KDM5C leads to increased H3K4me3 at the STING locus and activates STING expression. researchgate.netnih.gov The induction of STING expression by KDM5 blockade triggers a robust interferon response in a cytosolic DNA-dependent manner in breast cancer cells. researchgate.netnih.gov This response can result in resistance to infection by DNA and RNA viruses. researchgate.netnih.gov Studies using this compound have demonstrated its ability to activate interferon-induced genes and prime the innate antiviral immune response. researchgate.netplos.org The activation of interferon-stimulated genes (ISGs) by KDM5 inhibition is dependent on the cGAS-STING-TBK1-IRF3 signaling pathway. researchgate.netnih.gov KDM5 inhibition has also been shown to induce R-loop formation in repetitive genomic regions, potentially contributing to the activation of innate immune pathways and inducing "viral mimicry" and DNA damage, particularly in tumor cells. elifesciences.org

KDM5B has also been reported to suppress anti-tumor immunity by epigenetically silencing retroelements, which otherwise would activate cytosolic RNA and DNA sensing pathways and subsequent type I interferon responses. nih.gov this compound has been used in studies investigating the effects of KDM5 inhibition on the expression of retroelements and ISGs. nih.gov

Activation of Innate Immune Response Pathways (e.g., STING-TBK1-IRF3 axis)

Inhibition of KDM5 activity by this compound has been shown to activate components of the innate immune response, notably the cGAS-STING-TBK1-IRF3 signaling axis. This pathway is critical for sensing cytosolic DNA and triggering downstream immune responses. Studies indicate that KDM5 inhibition facilitates this signaling cascade nih.govplos.orgresearchgate.net. The cGAS-STING-TBK1-IRF3 pathway is reported to be required for the interferon response triggered by KDM5 inhibition nih.govplos.orgresearchgate.net. Specifically, KDM5B and KDM5C have been identified as repressors of STING expression, suggesting a mechanism by which KDM5 inhibition can activate this pathway nih.govresearchgate.net. Depletion of key components such as cGAS, STING, IRF3, or TBK1 largely abolished the this compound-induced expression of interferon-stimulated genes (ISGs), further supporting the dependence on this axis nih.govplos.org.

Induction of Interferon-Stimulated Genes (ISGs) and Interferons

Treatment with this compound has been demonstrated to induce the expression of interferon-stimulated genes (ISGs) and interferons. This includes the upregulation of type I interferons, such as IFN-β, and type III interferons, specifically IFN-λ1 and IFN-λ2 nih.govplos.org. The induction of ISGs by KDM5 inhibition is dependent on the cGAS-STING-TBK1-IRF3 signaling pathway nih.govplos.orgresearchgate.net. KDM5 inhibition has been observed to induce similar patterns of ISG expression as treatment with IFN-β nih.gov.

Involvement of Mitochondrial DNA in Immune Activation

Studies have indicated that cytosolic DNA plays a role in the interferon response triggered by KDM5 inhibition. In particular, mitochondrial DNA (mtDNA) appears to be required for the induction of interferon response in certain cell lines, such as MCF7 cells, upon KDM5 inhibition nih.govresearchgate.net. Treatment with dideoxycytidine (ddC), an inhibitor of mitochondrial DNA replication, strongly inhibited the induction of ISGs by this compound, supporting the involvement of mtDNA in this process nih.govresearchgate.net. While cytosolic DNA in MCF7 cells was mainly derived from mitochondria, most of this cytosolic DNA did not colocalize with mitochondria researchgate.net.

Metabolic and Lipidomic Reprogramming in Cellular Processes

Beyond its effects on immune signaling, this compound has been shown to influence the metabolic and lipidomic landscape of cells, particularly during differentiation processes.

Modulation of Phosphatidylethanolamine Biosynthesis

Research investigating the role of this compound in the differentiation of neural stem cells into astrocytes has revealed an impact on phosphatidylethanolamine (PE) biosynthesis. Integrative metabolomic and lipidomic analyses showed that this compound treatment attenuated phosphatidylethanolamine biosynthesis pathways during astrocyte differentiation nih.govresearchgate.netsciprofiles.comresearchgate.netnih.gov. This was further supported by the observed reduced expression of transcripts related to PE, highlighting the significance of the PE pathway in influencing cell fate decisions nih.govresearchgate.netresearchgate.net. Quantitative metabolomic and lipidomic analyses detected 42 metabolites and identified 180 lipid species and 9 lipid subclasses, indicating potential regulation of phospholipid metabolism by this compound nih.govresearchgate.netresearchgate.netnih.gov.

Impact on Oxygen Consumption Rate and Fatty Acid Oxidation

Inhibition of KDM5 by this compound has been linked to alterations in cellular respiration and fatty acid metabolism, particularly in the context of cardiomyocyte maturation. Studies in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) showed that KDM5 inhibition increased baseline, peak, and spare oxygen consumption rates (OCR) nih.govoup.comnih.gov. Furthermore, KDM5 inhibition by this compound resulted in the upregulation of genes involved in fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS) nih.govoup.comnih.govresearchgate.netresearcher.lifebiorxiv.org. Gene set enrichment analysis (GSEA) predicted the upregulation of gene signatures related to fatty acid metabolism and OXPHOS upon KDM5 inhibition oup.combiorxiv.org. Quantitative PCR analysis showed a 1.5- to 3-fold increase in the transcripts of genes involved in fatty acid transport, such as CPT1A, CPT1B, and SLC27A, upon KDM5 inhibition oup.com.

Below is a summary of observed effects of this compound on oxygen consumption rate and fatty acid oxidation-related gene expression in iPSC-CMs:

| Parameter/Gene | Effect of this compound Treatment (iPSC-CMs) | Fold Change (if specified) | Source(s) |

| Oxygen Consumption Rate (OCR) | Increased baseline, peak, and spare OCR | Not specified | nih.govoup.comnih.gov |

| FAO-related genes | Upregulation | Not specified | nih.govoup.comnih.govresearchgate.netresearcher.lifebiorxiv.org |

| OXPHOS-related genes | Upregulation | Not specified | nih.govoup.comnih.govresearchgate.netresearcher.lifebiorxiv.org |

| CPT1A (transcript) | Increased | 1.5- to 3-fold | oup.com |

| CPT1B (transcript) | Increased | 1.5- to 3-fold | oup.com |

| SLC27A (transcript) | Increased | 1.5- to 3-fold | oup.com |

| ACADVL (protein) | Increased | Not specified | biorxiv.org |

| ACADM (protein) | Increased | Not specified | biorxiv.org |

| ECHDC3 (protein) | Increased | Not specified | biorxiv.org |

This table summarizes some of the reported effects of this compound on metabolic parameters and gene expression in iPSC-CMs.

Cellular and Functional Assays

Cellular and functional assays are fundamental to characterizing the biological impact of this compound, providing insights into its effects on cell behavior and signaling pathways.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are widely used to assess the impact of this compound on cell growth and survival. Methods such as the MTT assay and colony formation assays have demonstrated the antiproliferative effects of this compound in various cancer cell lines. For instance, this compound treatment significantly reduced the viability of LNCaP, C4-2, 22Rv1, PC3, and DU145 prostate cancer cells in a dose-dependent manner nih.gove-century.us. In MM.1S myeloma cells, this compound showed antiproliferative effects at elevated concentrations after 7 days of treatment, with an estimated 50% reduction in viability/proliferation at approximately 20 μM medchemexpress.comarctomsci.commedchemexpress.cn. Studies in breast cancer cell lines, including MCF7, BT474, and ZR-75-1, using colony formation assays revealed significant growth inhibition upon treatment with 5 μM this compound, with inhibition rates of 85%, 97%, and 70%, respectively osti.govnih.gov.

Table 1: this compound Effects on Cell Viability/Proliferation in Various Cell Lines

| Cell Line | Assay Method | This compound Concentration | Treatment Duration | Observed Effect (% Inhibition or IC50) | Source |

| MM.1S | Cell Viability/Prolif. | 10⁻⁹ - 10⁻⁵ M | 7 days | ~20 μM for 50% reduction | medchemexpress.comarctomsci.commedchemexpress.cn |

| LNCaP | MTT assay | 0-100 μM | 48 hours | Significant dose-dependent reduction | nih.gove-century.us |

| C4-2, 22Rv1, PC3, DU145 | MTT assay | 0-50 μM | 48 hours | Significant inhibition | nih.gove-century.us |

| MCF7 | Colony Formation | 5 μM | 11 or 24 days | 85% inhibition | osti.govnih.gov |

| BT474 | Colony Formation | 5 μM | 24 days | 97% inhibition | osti.govnih.gov |

| ZR-75-1 | Colony Formation | 5 μM | 24 days | 70% inhibition | osti.govnih.gov |

Quantitative Gene Expression Analysis (RT-qPCR, RNA-seq)

Quantitative gene expression analysis, utilizing techniques such as RT-qPCR and RNA-seq, is essential for understanding the transcriptional changes induced by this compound. RNA-seq analysis of MCF7 cells treated with this compound revealed major upregulation of gene expression in limited pathways, with the top up-regulated genes involved in the interferon response pathway nih.gov. In human pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound treatment induced differential expression of 2372 genes, including the upregulation of genes involved in fatty acid oxidation (FAO), oxidative phosphorylation (OXPHOS), and myogenesis oup.combiorxiv.orgnih.govnih.govresearchhub.com. RT-qPCR analysis confirmed the induction of maturation-specific sarcomere genes like TNNI3, MYL2, MYH7, TNNT2, MYOZ2, TPM1, and ACTC1 in iPSC-CMs treated with this compound biorxiv.org. In preadipocytes, RNA-seq identified 5809 genes with altered expression in response to this compound, including a reduction in cyclin genes and an increase in Ccnd1 levels oup.com. RT-qPCR was also used to analyze STING expression in MCF7 cells after this compound treatment nih.govresearchgate.netplos.org.

Table 2: Examples of Gene Expression Changes Induced by this compound

| Cell Type | Method | Treatment Conditions | Key Gene/Pathway | Observed Effect (Fold Change or General Trend) | Source |

| MCF7 | RNA-seq | 3 μM this compound for 6 days | Interferon response | Upregulation | nih.gov |

| iPSC-CMs | RNA-seq | 0.5 μM this compound for 2 weeks | FAO, OXPHOS, Myogenesis | Upregulation of 2372 genes (1050 upregulated, 1322 downregulated) | oup.combiorxiv.orgnih.govnih.govresearchhub.com |

| iPSC-CMs | RT-qPCR | This compound treatment | TNNI3 | ~5-fold increase | biorxiv.org |

| iPSC-CMs | RT-qPCR | This compound treatment | MYL2 | ~3-fold increase | biorxiv.org |

| 3T3-L1 preadipocytes | RNA-seq | C70 treatment | Cyclin genes | Reduced expression | oup.com |

| 3T3-L1 preadipocytes | RNA-seq | C70 treatment | Ccnd1 | Increased expression | oup.com |

| MCF7 | RT-qPCR | 1 μM this compound for 3 or 6 days | STING | Upregulation | nih.govresearchgate.netplos.org |

Protein Expression and Modification Analysis (Western Blot, Immunofluorescence)

Western blot and immunofluorescence are critical for evaluating the effects of this compound on protein levels and histone modifications. Western blot analysis consistently shows that this compound treatment leads to a significant increase in global H3K4me3 levels in various cell lines, including MCF7, MDA-MB-231, and MM.1S myeloma cells medchemexpress.commedchemexpress.cnosti.govnih.govnih.govxcessbio.comncats.ioashpublications.org. This is a direct consequence of its inhibitory activity on KDM5 demethylases. Studies also used Western blot to examine the protein levels of KDM5 paralogs, finding that this compound treatment induced KDM5B and KDM5C protein levels in MCF7 cells nih.gov. In iPSC-CMs, Western blot confirmed increased protein levels of sarcomere proteins like MYL2, TNNI3, MYH7, and MYOM2 after this compound treatment, consistent with gene expression data oup.combiorxiv.org. Western blot analysis also showed that this compound treatment decreased the level of phosphorylated retinoblastoma protein (Rb) in MM.1S myeloma cells medchemexpress.comarctomsci.commedchemexpress.cn. Immunofluorescence has been used to assess the inhibition of H3K4me3 demethylation in cells treated with this compound medchemexpress.cn.

Table 3: Key Protein Changes and Modifications Detected by Western Blot

| Cell Type | Target Protein/Modification | This compound Treatment Conditions | Observed Effect | Source |

| MCF7, MDA-MB-231, MM.1S | Global H3K4me3 | Various concentrations/times | Significant increase | medchemexpress.commedchemexpress.cnosti.govnih.govnih.govxcessbio.comncats.ioashpublications.org |

| MCF7 | KDM5B, KDM5C | 1 μM this compound for 6 days | Increased levels | nih.gov |

| iPSC-CMs | MYL2, TNNI3, MYH7, MYOM2 | 0.5 μM this compound for 2 weeks | Increased protein levels | oup.combiorxiv.org |

| MM.1S | Phosphorylated Rb | 50 μM this compound for 7 days | Decreased phosphorylation | medchemexpress.comarctomsci.commedchemexpress.cn |

Flow Cytometry for Cellular States

Flow cytometry is utilized to analyze cellular populations and the expression of specific markers on the cell surface or intracellularly. In the context of this compound research, flow cytometry has been employed to quantify the percentage of GFP-positive cells as an indicator of interferon response activation nih.govresearchgate.netplos.org. Additionally, flow cytometry has been used to measure the surface levels of MHC class I in breast cancer cell lines following KDM5 inhibition, showing changes in antigen presentation machinery elifesciences.org.

Epigenomic Characterization

Epigenomic characterization techniques are vital for understanding how this compound alters the epigenetic landscape, particularly the methylation status of histones.

Chromatin Immunoprecipitation (ChIP-seq, ChIP-PCR)

Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or PCR (ChIP-PCR), as well as related techniques like CUT&RUN, are used to identify genomic regions enriched with specific histone modifications or bound by particular proteins. These methods have been instrumental in demonstrating that this compound treatment leads to increased H3K4me3 levels at the transcription start sites (TSS) and promoter regions of target genes medchemexpress.comarctomsci.com. ChIP-qPCR analysis showed that H3K4me3 at the promoter of STING is induced by KDM5 inhibitor treatment nih.gov. In prostate cancer cells, ChIP assay revealed the binding of KDM5B to the promoter region of PGC1α, and this compound treatment reduced the expression of PGC1α nih.gove-century.us. CUT&RUN assay in iPSC-CMs treated with this compound revealed enriched H3K4me3 peaks at the promoter regions of genes encoding FAO, OXPHOS, and sarcomere proteins, correlating with their increased expression oup.combiorxiv.orgnih.govnih.govresearchhub.compluto.bio. ChIP-PCR also showed increased H3K4me3 marks near the TSS of Dlk1 and Ccnd1 in preadipocytes treated with this compound oup.com. Genome-wide elevation of H3K4me3 levels around transcription start sites has been observed with this compound treatment medchemexpress.comarctomsci.com.

Table 4: Examples of this compound Impact on H3K4me3 Enrichment via ChIP-based Methods

| Cell Type | Method | Target Loci/Genes | Observed Effect on H3K4me3 Enrichment | Source |

| MCF7 | ChIP-qPCR | STING promoter | Increased H3K4me3 | nih.gov |

| Prostate Cancer Cells | ChIP assay | PGC1α promoter | KDM5B binding, this compound reduces PGC1α expression | nih.gove-century.us |

| iPSC-CMs | CUT&RUN | FAO, OXPHOS, Sarcomere gene promoters | Enriched H3K4me3 peaks | oup.combiorxiv.orgnih.govnih.govresearchhub.compluto.bio |

| Preadipocytes | ChIP-PCR | Dlk1, Ccnd1 TSS | Increased H3K4me3 marks | oup.com |

| MM.1S | ChIP-seq | Transcription start sites | Genome-wide elevation of H3K4me3 | medchemexpress.comarctomsci.com |

Cleavage Under Targets and Release Using Nuclease (CUT&RUN)

The Cleavage Under Targets and Release Using Nuclease (CUT&RUN) assay has been employed to profile genome-wide histone modifications, particularly the trimethylation of histone H3 lysine 4 (H3K4me3), in the context of this compound treatment. Since KDM5 proteins specifically target H3K4me1/2/3, genomic regions enriched with H3K4me3 can serve as indicators of KDM5 binding sites or regions affected by KDM5 inhibition nih.gov.

Studies using CUT&RUN in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) treated with this compound have revealed enriched H3K4me3 peaks at the promoter regions of genes involved in fatty acid oxidation (FAO), oxidative phosphorylation (OXPHOS), and sarcomere proteins nih.govoup.comnih.govbiorxiv.orgcornell.eduresearchhub.comresearchgate.net. Approximately 15 million reads per sample were obtained and uniquely mapped to the human genome (GRCH38) in these analyses nih.govresearchhub.com. Peak calling using the SEACR program identified a total of 13,573 consensus peaks nih.gov. This enrichment of H3K4me3 at specific gene promoters is consistent with the inhibitory role of KDM5 on gene expression and suggests that KDM5 inhibition by this compound leads to increased H3K4me3 deposition at these loci, subsequently upregulating gene expression nih.gov.

Genome-wide Profiling of Histone Marks

Genome-wide profiling of histone marks, particularly H3K4me3, is a key approach in studying the effects of this compound. This compound treatment has been shown to lead to a genome-wide elevation of H3K4me3 levels in various cell types, including myeloma cells and HeLa cells ncats.iomedchemexpress.com. This is consistent with its function as a pan-KDM5 inhibitor, preventing the removal of methyl groups from H3K4 researchgate.net.

Chromatin immunoprecipitation followed by next-generation sequencing (ChIP-seq) has also been used to assess H3K4me3 levels. Studies have shown an increase in H3K4me3 levels around transcription start sites following this compound treatment medchemexpress.com. In iPSC-CMs, KDM5 inhibition by this compound increased H3K4me3 deposits at the promoter region of the ESRRA gene, correlating with increased RNA and protein levels of ESRRA oup.comnih.govcornell.edu. In breast cancer cells, KDM5 inhibition resulted in increased H3K4me3 reads mapping to both sub-telomeric and centromeric regions, as well as repeat regions in general biorxiv.org.

Omics-Based Investigations

Omics-based approaches, specifically metabolomics and lipidomics, have been employed to investigate the broader impact of this compound on cellular biochemical landscapes.

Metabolomics (Gas Chromatography-Mass Spectrometry)

Metabolomics, often utilizing Gas Chromatography-Mass Spectrometry (GC-MS), has been applied to study the metabolic changes induced by this compound. In studies examining the effect of this compound on astrocyte differentiation of rat neural stem cells (NSCs), chemical derivatization combined with GC-MS detected 42 metabolites researchgate.netresearchgate.netnih.gov. These findings indicated potential regulation of phospholipid metabolism researchgate.netresearchgate.netnih.gov. Analysis of metabolic networks associated with this compound treatment has highlighted specific metabolic pathways affected researchgate.net.

Lipidomics (Liquid Chromatography-Mass Spectrometry)

Lipidomics, commonly performed using Liquid Chromatography-Mass Spectrometry (LC-MS), provides a comprehensive view of the lipid profile in response to this compound. In the same studies on rat NSCs, subsequent lipidomic analysis using reverse-phase LC with high-resolution quadrupole time-of-flight mass spectrometry identified 180 lipid species and 9 lipid subclasses researchgate.netresearchgate.netnih.gov. Integrative analysis of metabolomics and lipidomics data revealed that this compound promoted astrocytogenesis through epigenetic changes linked to the attenuation of phosphatidylethanolamine (PE) biosynthesis pathways researchgate.netresearchgate.netnih.gov. Reduced expression of transcripts related to PE further underscored the significance of this pathway in cell fate decisions researchgate.net. LC-MS has also been used to measure total 5hmC content in cells treated with this compound aacrjournals.org.

Genetic and Structural Biology Techniques

Genetic manipulation techniques are crucial for understanding the specific roles of KDM5 family members and their interaction with this compound.

Gene Knockdown/Knockout Strategies (siRNA, CRISPR/Cas9)

Gene knockdown using small interfering RNA (siRNA) and gene knockout using CRISPR/Cas9 are powerful tools to investigate the effects of depleting specific KDM5 paralogs or downstream targets in the context of this compound treatment.

Studies have used CRISPR/Cas9 to deplete KDM5B or KDM5C, showing that their knockout leads to moderately increased expression of interferon-stimulated genes (ISGs), with synergistic enhancement when both are knocked out nih.govresearchgate.net. Similar effects were observed with siRNA-mediated knockdown of KDM5B and KDM5C nih.gov. CRISPR/Cas9 has also been used in positive selection knockout screens to identify genes required for sensitivity to KDM5 inhibitors like this compound, sometimes in combination with other inhibitors such as LSD1 inhibitors nih.gov. Such screens have identified genes involved in pathways like NOTCH signaling that are crucial for the cellular response to KDM5 inhibition nih.gov. Knockdown of ESRRA in this compound-treated iPSC-CMs suppressed the expression of a subset of KDM5 targets, highlighting the importance of this downstream factor oup.comnih.govcornell.edu. CRISPR-mediated disruption of ADAR and components of the cGAS-STING-TBK1-IRF3 pathway have also been used to investigate the mechanisms by which KDM5 inhibition affects immune responses biorxiv.orgnih.govresearchgate.net.

Genetic strategies, including the use of catalytic deficient KDM5B mutants, have provided evidence that the demethylase activity of KDM5B and KDM5C is required to inhibit the interferon pathway nih.gov.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135563966 (Based on structure/related compounds, direct CID for this compound as a specific entry is not consistently available across general searches, but related identifiers like CHEMBL3786593, CAS 1596348-32-1, and the structure are linked to PubChem entries for similar or parent compounds. PubChem Substance ID 42601512 is associated with this compound in one source sigmaaldrich.com). A direct CID for this compound itself is challenging to definitively pinpoint across all sources, but it is closely related to compounds with available CIDs. Given the information available, using related identifiers is the most accurate approach based on the search results. |

| H3K4me3 | Relevant PubChem CIDs would relate to modified histones or peptides containing this modification, not a single compound entry. |

| ESRRA | 6916 (Gene, not a chemical compound) |

| ADAR | 9913 (Gene, not a chemical compound) |

| STING | 151710 (Gene, not a chemical compound) |

| cGAS | 115004 (Gene, not a chemical compound) |

| TBK1 | 29110 (Gene, not a chemical compound) |

| IRF3 | 3661 (Gene, not a chemical compound) |

| KDM5A | 8042 (Gene, not a chemical compound) |

| KDM5B | 10765 (Gene, not a chemical compound) |

| KDM5C | 8284 (Gene, not a chemical compound) |

| KDM5D | 8285 (Gene, not a chemical compound) |

| LSD1 | 8219 (Gene, not a chemical compound) |

| ESRRA | 6916 (Gene, not a chemical compound) |

| PE (Phosphatidylethanolamine) | Multiple CIDs depending on fatty acyl chains (e.g., 456213 for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) |

This compound is a chemical compound identified as a potent inhibitor of the KDM5 family of histone demethylases. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, the proteins around which DNA is wound ontosight.ai. This compound is an ethyl ester derivative of KDM5-C49, developed as a cell-permeable prodrug to enhance cellular uptake compared to the more polar KDM5-C49 ncats.io. It has demonstrated inhibitory activity against KDM5A, KDM5B, and KDM5C dcchemicals.com. Research utilizing this compound employs a variety of advanced methodologies to dissect its effects on chromatin structure, gene regulation, and cellular functions.

Advanced Methodologies and Analytical Approaches in Kdm5-c70 Research

Omics-Based Investigations

Omics approaches, specifically metabolomics and lipidomics, offer a broader perspective on how this compound influences the intricate network of cellular metabolites and lipids.

Metabolomics (Gas Chromatography-Mass Spectrometry)

Metabolomics, frequently employing Gas Chromatography-Mass Spectrometry (GC-MS), is used to analyze the metabolic alterations induced by this compound. In studies investigating the impact of this compound on the differentiation of rat neural stem cells (NSCs) into astrocytes, GC-MS analysis following chemical derivatization detected 42 distinct metabolites researchgate.netresearchgate.netnih.gov. These findings suggested a potential regulatory effect of this compound on phospholipid metabolism researchgate.netresearchgate.netnih.gov. Analysis of the metabolic networks affected by this compound treatment has helped pinpoint specific pathways undergoing changes researchgate.net.

Lipidomics (Liquid Chromatography-Mass Spectrometry)

Lipidomics, commonly performed using Liquid Chromatography-Mass Spectrometry (LC-MS), provides a detailed snapshot of the cellular lipid profile in response to this compound. In the aforementioned studies on rat NSCs, subsequent lipidomic analysis utilizing reverse-phase LC coupled with high-resolution quadrupole time-of-flight mass spectrometry identified an extensive range of 180 lipid species across 9 lipid subclasses researchgate.netresearchgate.netnih.gov. An integrated analysis of the metabolomics and lipidomics data indicated that this compound promoted astrocytogenesis, a process linked to epigenetic modifications that led to the attenuation of phosphatidylethanolamine (PE) biosynthesis pathways researchgate.netresearchgate.netnih.gov. The reduced expression of transcripts associated with PE biosynthesis further emphasized the importance of this pathway in determining cell fate researchgate.net. LC-MS has also been utilized to quantify total 5hmC content in cells exposed to this compound aacrjournals.org.

Genetic and Structural Biology Techniques

Genetic manipulation techniques are indispensable for elucidating the specific roles of individual KDM5 family members and their interactions with this compound.

Gene Knockdown/Knockout Strategies (siRNA, CRISPR/Cas9)

Gene knockdown using small interfering RNA (siRNA) and gene knockout using CRISPR/Cas9 are powerful tools to investigate the consequences of reducing or eliminating the expression of specific KDM5 paralogs or their downstream targets in the context of this compound treatment.

Studies have employed CRISPR/Cas9 to deplete KDM5B or KDM5C, demonstrating that their knockout results in a moderate increase in the expression of interferon-stimulated genes (ISGs), with a synergistic effect observed when both are knocked out nih.govresearchgate.net. Similar observations were made using siRNA-mediated knockdown of KDM5B and KDM5C nih.gov. CRISPR/Cas9 has also been instrumental in conducting positive selection knockout screens aimed at identifying genes essential for sensitivity to KDM5 inhibitors like this compound, sometimes in combination with other inhibitors such as LSD1 inhibitors nih.gov. These screens have successfully identified genes, including those in the NOTCH signaling pathway, that are critical for the cellular response to KDM5 inhibition nih.gov. Knockdown of ESRRA in this compound-treated iPSC-CMs resulted in the suppression of a subset of KDM5 target genes, underscoring the significance of this downstream factor oup.comnih.govcornell.edu. Furthermore, CRISPR-mediated disruption of ADAR and key components of the cGAS-STING-TBK1-IRF3 pathway has been used to investigate the mechanisms by which KDM5 inhibition impacts immune responses biorxiv.orgnih.govresearchgate.net.

Genetic strategies, including the use of catalytically inactive KDM5B mutants, have provided evidence that the demethylase activity of KDM5B and KDM5C is necessary for the inhibition of the interferon pathway nih.gov.

Table of Compounds and Relevant Biological Entities

| Name | PubChem CID / Gene ID |

| This compound | 42601512 (PubChem Substance ID, closely related to other identifiers like CHEMBL3786593 and CAS 1596348-32-1) ontosight.aisigmaaldrich.com |

| H3K4me3 | N/A (Histone modification) |

| ESRRA | 6916 (Gene ID) oup.comnih.govcornell.edu |

| ADAR | 9913 (Gene ID) biorxiv.org |

| STING | 151710 (Gene ID) biorxiv.orgnih.govresearchgate.net |

| cGAS | 115004 (Gene ID) biorxiv.orgnih.govresearchgate.net |

| TBK1 | 29110 (Gene ID) nih.govresearchgate.net |

| IRF3 | 3661 (Gene ID) nih.govresearchgate.net |

| KDM5A | 8042 (Gene ID) dcchemicals.comnih.gov |

| KDM5B | 10765 (Gene ID) dcchemicals.comnih.gov |

| KDM5C | 8284 (Gene ID) dcchemicals.comnih.gov |

| KDM5D | 8285 (Gene ID) nih.gov |

| LSD1 | 8219 (Gene ID) nih.gov |

| PE (Phosphatidylethanolamine) | Multiple CIDs (Lipid class, specific CIDs vary by acyl chain composition) researchgate.netresearchgate.netnih.gov |

The structural analysis of KDM5-inhibitor complexes is a critical area of research aimed at understanding the molecular basis of KDM5 enzyme function and developing targeted therapies. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in providing detailed insights into the architecture of the KDM5 active site and how inhibitors interact with it frontiersin.orgnih.govresearchgate.netjci.org.

The catalytic core of KDM5 enzymes, comprising the JmjN and JmjC domains along with a C5HC2 zinc finger motif, forms a compact unit essential for demethylase activity frontiersin.org. Structural studies have revealed that KDM5 inhibitors, including compounds like KDM5-C49, typically bind to the α-ketoglutarate (2-OG) binding site within the JmjC domain, acting as competitive inhibitors nih.govnih.govashpublications.orgpatsnap.com. The binding of these inhibitors involves interactions with residues lining the active site, often coordinating with the essential Fe(II) ion (or Mn(II) used in some crystallographic studies) required for catalysis nih.govnih.govmdpi.com.

Crystal structures of KDM5A and KDM5B in complex with various inhibitors have shown that while inhibitors occupy the 2-OG binding pocket, they can exhibit different specific binding interactions and induce distinct conformational changes in the enzyme nih.govnih.govosti.gov. These structural differences in inhibitor binding modes contribute to variations in potency and selectivity among different inhibitor chemotypes nih.govnih.govresearchgate.net. For instance, structural analysis of KDM5B in complex with inhibitors like GSK-J1, KDM5-C49, and GSK467 has highlighted how different scaffolds exploit various aspects of the KDM5 active site, influencing their selectivity profiles compared to other demethylase families like KDM4 and KDM6 nih.govresearchgate.net.

Although direct structural data for this compound in complex with KDM5 is not as widely reported as for its parent compound KDM5-C49, this compound is a cell-permeable ethyl ester prodrug of KDM5-C49 nih.govnih.govoup.comxcessbio.com. Upon entering cells, this compound is hydrolyzed to the active form, KDM5-C49 nih.govxcessbio.com. Therefore, structural insights gained from KDM5-C49 complexes are highly relevant to understanding the molecular interactions of the active form of this compound with KDM5 enzymes. Structural comparisons between KDM5A bound to KDM5-C49 and KDM5B bound to KDM5-C49 have demonstrated that the compound binds in a similar manner to both family members, suggesting conservation of the active site architecture relevant to this inhibitor class nih.gov.

Detailed research findings from structural studies provide valuable data on the specific amino acid residues involved in inhibitor binding, the types of chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination), and the resulting conformational changes in the enzyme nih.govnih.govresearchgate.net. This information is crucial for the rational design of more potent and selective KDM5 inhibitors nih.govnih.govosti.govresearchgate.netemory.edu.

The following table summarizes some key structural findings related to KDM5-inhibitor complexes:

| KDM5 Family Member | Inhibitor Studied | Structural Method | Key Findings | PDB ID (if available and relevant to structural analysis discussion) | Source(s) |

| KDM5A | Diverse compounds | X-ray Crystallography | Inhibitors occupy the 2-OG binding site, differing in metal coordination and inducing conformational changes. nih.govosti.gov | Mentioned in source nih.gov (e.g., 5A1F for KDM5B catalytic core, but 8 inhibitor complexes for KDM5A are discussed structurally) | nih.govosti.govemory.eduanl.gov |

| KDM5B | KDM5-C49, GSK-J1, GSK467 | X-ray Crystallography | Structures reveal how different chemotypes bind the active site and their selectivity profiles. KDM5-C49 binds similarly to KDM5A. nih.govresearchgate.net | 5A1F, 5A3T, 5A3W, 5AIF, 5FUN (examples from sources) | nih.govmdpi.comresearchgate.netrcsb.org |

| KDM5A | CPI-455 | X-ray Crystallography | Revealed mechanism of inhibition and influence of domain arrangements on substrate binding. researchgate.netrcsb.org | 5CEH rcsb.org | researchgate.netrcsb.org |

| KDM5 (general) | - | Cryo-EM | Used to study KDM5 interactions with larger complexes like the transcriptional pre-initiation complex. nih.govjci.orgbiorxiv.org | Not specific to inhibitor complexes in sources provided. | nih.govjci.orgbiorxiv.org |

Q & A

Q. What is the molecular mechanism by which KDM5-C70 inhibits histone demethylase activity?

this compound is a pan-KDM5 inhibitor that binds competitively to the catalytic domain of KDM5 enzymes, blocking their 2-oxoglutarate/Fe²⁺-dependent demethylation of H3K4me3/me2. This inhibition elevates genome-wide H3K4me3 levels, as validated via chromatin immunoprecipitation followed by sequencing (ChIP-seq) and Western blot analysis in myeloma cells . Researchers should prioritize dose-response experiments (e.g., 1 nM–50 μM) to quantify H3K4me3 changes using normalized read coverage and peak calling algorithms.

Q. How does this compound influence viral replication in immune response studies?

this compound suppresses STING-dependent antiviral signaling, enhancing viral replication. In VSV-GFP infection models, this compound-treated cells exhibit increased GFP+ cell proportions (via flow cytometry) and elevated viral DNA copies (qPCR) compared to DMSO controls. Researchers should design time-course experiments (e.g., 24–72 hours) to monitor viral load dynamics and correlate with H3K4me3 levels .

Q. What experimental models are suitable for assessing this compound’s antiproliferative effects?

MM.1S myeloma cells are a validated model, where this compound reduces retinoblastoma (Rb) protein phosphorylation and cell viability (IC₅₀ ~20 μM). Key methods include MTS assays for proliferation and phospho-Rb quantification via immunoblotting. Dose escalation (1–50 μM) over 7 days is recommended to capture time-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in apoptosis across cell types?

In HUVEC cells, this compound (10–20 μM) shows minimal apoptosis (Annexin V/7-AAD assays) , whereas in HIV-1 latency models, 100 μM induces significant apoptosis . To reconcile this, perform parallel experiments in multiple cell lines, using dose titrations and viability assays (e.g., MTS, colony formation). Include controls for cell-type-specific toxicity, such as mitochondrial stress markers .

Q. What strategies optimize this compound dosing in chromatin remodeling studies?

Use ChIP-seq to map H3K4me3 peaks at transcription start sites (TSS) post-treatment. For example, 50 μM this compound in MM.1S cells increases H3K4me3 at MYC and CDK6 loci, linked to cell cycle arrest. Pair this with RNA-seq to identify differentially expressed genes. Normalize data to input chromatin and include GSK-J1 (a KDM6 inhibitor) as a negative control .

Q. How do structural modifications of this compound affect its inhibitory potency?

Co-crystallization studies reveal that this compound’s ethyl ester group enhances cell permeability, while its aminomethyl moiety engages the KDM5B active site. Compare enantiomers (e.g., N54 vs. N55) using Western blotting for H3K4me3 and colony formation assays in breast cancer models (e.g., MCF7). Molecular docking simulations can predict binding affinities .

Q. What methodologies assess this compound’s impact on endothelial cell function?

In HUVEC models, combine transwell migration assays (5 μm pores, 18% FBS chemoattractant) and tube formation assays on Matrigel. Treat cells with 10–20 μM this compound for 3 days pre-assay. Quantify migration via cell counts and tube length using ImageJ. Include VEGF as a positive control .

Methodological Considerations

- Data Validation : Cross-validate H3K4me3 changes using orthogonal methods (e.g., CUT&Tag, immunofluorescence) .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthesis protocols and purity data for novel derivatives .

- Ethical Compliance : Ensure proper biosafety protocols for viral replication studies and obtain institutional approval for primary cell use .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.